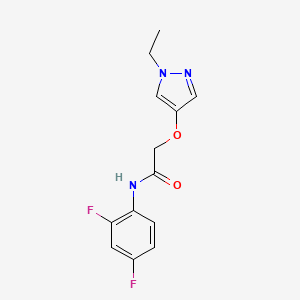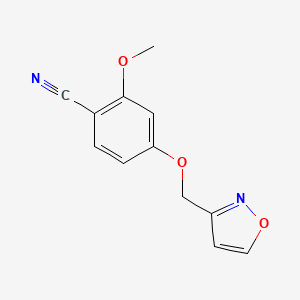![molecular formula C14H21N3O3 B7679633 3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBNP and has been synthesized using different methods.
作用機序
The mechanism of action of TBNP is not fully understood, but it is believed to act by inhibiting certain enzymes, such as protein kinases and proteases. This inhibition leads to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. TBNP has also been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.
Biochemical and Physiological Effects:
TBNP has been shown to have a range of biochemical and physiological effects, including antitumor activity, enzyme inhibition, and DNA and RNA interaction. In vitro studies have shown that TBNP inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. TBNP has also been shown to inhibit the activity of certain enzymes, such as protein kinases and proteases, which play important roles in cellular signaling pathways. Additionally, TBNP has been shown to interact with DNA and RNA, leading to the inhibition of their synthesis.
実験室実験の利点と制限
One of the advantages of TBNP is its potential as a lead compound for the development of new anticancer agents and enzyme inhibitors. TBNP is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of functional materials. However, one of the limitations of TBNP is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of TBNP is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of TBNP, including the development of new anticancer agents and enzyme inhibitors based on its structure. Additionally, the study of TBNP's interaction with DNA and RNA could lead to the development of new therapeutic agents for the treatment of genetic diseases. Further research is also needed to fully understand the mechanism of action of TBNP and its potential applications in other fields of scientific research, such as materials science and biochemistry.
合成法
TBNP has been synthesized using different methods, and the most commonly used method is the reaction of 2-(1,3-dioxolan-2-ylmethyl)-5-tert-butyl-3-hydroxy-1H-pyrazole with propanenitrile. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reaction mixture is heated under reflux, and the product is obtained after purification by column chromatography.
科学的研究の応用
TBNP has potential applications in various fields of scientific research, such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, TBNP has been studied for its antitumor activity and is considered a promising lead compound for the development of new anticancer agents. In materials science, TBNP has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and coordination polymers. In biochemistry, TBNP has been studied for its enzyme inhibitory activity and is considered a potential lead compound for the development of new enzyme inhibitors.
特性
IUPAC Name |
3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)12-10(5-4-6-15)13(18)17(16-12)9-11-19-7-8-20-11/h11,16H,4-5,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGESHHPRIWTVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=O)N(N1)CC2OCCO2)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)


![5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)
![3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)
![1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)
![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

